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Abstract

This technical guide provides a comprehensive overview of 2-(2-
methoxyethylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in
numerous FDA-approved drugs and biologically active molecules.[1][2] This document details
the chemical identity, synthesis, physicochemical properties, and potential therapeutic
applications of the title compound. The content herein is structured to provide researchers,
scientists, and drug development professionals with a foundational understanding and practical
insights into this specific 2-aminopyrimidine derivative.

Chemical Identity and Structure

While 2-(2-methoxyethylamino)pyrimidine is not extensively cataloged in major chemical
databases, its structure can be confidently inferred from its IUPAC name. The core consists of
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a pyrimidine ring substituted at the 2-position with an amino group, which is further
functionalized with a 2-methoxyethyl chain.

Molecular Identifiers

The canonical SMILES, InChl, and InChIKey have been computationally generated based on
the compound's structure. These identifiers are crucial for unambiguous database searching
and in silico modeling.

Identifier Value

IUPAC Name N-(2-methoxyethyl)pyrimidin-2-amine

Canonical SMILES COCCNclnccenl

inchi InChl=1S/C7H11N30/c1-11-5-4-10-7-8-2-3-9-6-
7/h2-3,6H,4-5H2,1H3,(H,8,9,10)

InChlKey YFGHKDGVMAWJIST-UHFFFAOYSA-N

Molecular Formula C7H11N30O

Molecular Weight 153.18 g/mol

Structural Representation

The 2D structure of 2-(2-methoxyethylamino)pyrimidine highlights the key functional groups:
the 1t-deficient pyrimidine ring and the flexible, hydrogen-bond-accepting 2-methoxyethyl side
chain.

Caption: 2D structure of 2-(2-methoxyethylamino)pyrimidine.

Synthesis and Characterization

The synthesis of 2-substituted aminopyrimidines is a well-established field in organic chemistry.
The most direct and industrially scalable approach for synthesizing the title compound is
through nucleophilic aromatic substitution (SNAr).

Rationale for Synthetic Strategy
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The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative
nitrogen atoms.[3] This 1t-deficiency makes the carbon atoms, particularly at the 2-, 4-, and 6-
positions, susceptible to attack by nucleophiles. A halogen, such as chlorine, at the 2-position
serves as an excellent leaving group, facilitating the SNAr reaction. 2-Chloropyrimidine is a
readily available and highly reactive starting material for this purpose.[4][5] The reaction with a
primary amine, 2-methoxyethylamine, proceeds efficiently, often without the need for transition-
metal catalysts that can be costly and introduce contaminants.[6]

Proposed Synthetic Workflow

The synthesis can be performed as a one-step reaction. The workflow involves the reaction of
the starting materials, followed by workup and purification to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the amination of
2-chloropyrimidine.[5][7]

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., water, NMP, or
ethanol).

¢ Addition of Amine and Base: Add 2-methoxyethylamine (1.1-1.2 eq) to the solution.
Subsequently, add a base such as triethylamine (Et3N) or potassium carbonate (K2CO3)
(2.0 eq) to act as an acid scavenger for the HCI generated during the reaction.

e Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality for heating is to
provide sufficient activation energy to overcome the barrier for the SNAr reaction, ensuring a
reasonable reaction rate.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material (2-chloropyrimidine) is consumed.

e Workup: Upon completion, cool the mixture to room temperature. If the product precipitates,
it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.
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The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with
water and brine to remove inorganic salts and water-soluble impurities.

 Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo. The crude product can be purified by column chromatography on silica
gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the
pure 2-(2-methoxyethylamino)pyrimidine. The structure and purity of the final compound
must be validated using analytical techniques such as NMR (*H and 13C) and Mass
Spectrometry (MS).

Physicochemical and Biological Properties

The properties of pyrimidine derivatives are highly dependent on their substitution patterns.[8]
The introduction of the 2-(2-methoxyethylamino) group is expected to influence solubility,
lipophilicity, and target-binding capabilities.

Physicochemical Data (Predicted)

The following properties are estimated using computational models and provide a baseline for
experimental design.
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Property Predicted Value Rationale / Implication

Indicates moderate lipophilicity,
LogP ~0.5-15 which is often favorable for oral

bioavailability.

The pyrimidine nitrogens and

ether oxygen can act as

Aqueous Solubility Moderately Soluble
hydrogen bond acceptors,
enhancing water solubility.
The pyrimidine ring nitrogens
) are weakly basic. This value
pKa (most basic) ~3.5-45

influences the ionization state

at physiological pH.[3]

) Suggests good potential for
Topological Polar Surface Area

~57 A2 cell membrane permeability
(TPSA)

and oral absorption.

Biological Profile and Therapeutic Potential

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its
wide range of biological activities.[1][9] Derivatives have been developed as antimicrobial,
anticancer, anti-inflammatory, and antiviral agents.[10][11]

» Antimicrobial Activity: 2-aminopyrimidine derivatives have shown significant potential as
antimicrobial agents, in some cases helping to modulate biofilm formation and suppress
resistance in strains like MRSA.[9][12] The specific activity of 2-(2-
methoxyethylamino)pyrimidine would need to be determined experimentally, but its structural

class is promising.

» Kinase Inhibition: The 2-aminopyrimidine core is central to several approved kinase inhibitors
(e.g., Imatinib). The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds
within the ATP-binding pocket of kinases. The 2-substituent can be tailored to occupy
adjacent hydrophobic pockets, conferring potency and selectivity.
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o CNS Activity: The moderate polarity and size of this molecule suggest it could be a candidate
for CNS-targeting drugs, provided it can cross the blood-brain barrier.

Conclusion

2-(2-methoxyethylamino)pyrimidine is a synthetically accessible molecule built upon a
pharmacologically validated pyrimidine core. Its structure offers a blend of properties—
aromaticity, hydrogen bonding capacity, and moderate lipophilicity—that are desirable in
modern drug discovery. While specific biological data for this exact compound is sparse in the
public domain, the extensive research on related 2-aminopyrimidines provides a strong
rationale for its investigation as a potential therapeutic agent, particularly in the areas of
oncology and infectious diseases. This guide provides the foundational chemical knowledge
required for its synthesis and further exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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